molecular formula C17H18N2O4S2 B4130501 N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE

Cat. No.: B4130501
M. Wt: 378.5 g/mol
InChI Key: SXGPNCHPNUTKSZ-UHFFFAOYSA-N
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Description

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and an ethylthio group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-24-16-7-5-4-6-15(16)17(21)18-13-8-10-14(11-9-13)25(22,23)19-12(2)20/h4-11H,3H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGPNCHPNUTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 4-aminobenzenesulfonamide to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then subjected to a nucleophilic substitution reaction with 2-(ethylthio)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential pharmacological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for the treatment of various diseases.

    Industry: The compound finds applications in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-acetyl-4-aminobenzenesulfonamide, 2-(ethylthio)benzoyl chloride, sulfonamide derivatives.

    Uniqueness: The presence of both the acetylamino and ethylthio groups in the same molecule provides a unique combination of chemical properties, making it distinct from other compounds. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE
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N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(ETHYLSULFANYL)BENZAMIDE

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